An In-Depth Technical Guide to the Physical Properties of 5-chloro-1H-indole-6-carboxylic acid
An In-Depth Technical Guide to the Physical Properties of 5-chloro-1H-indole-6-carboxylic acid
Introduction
5-chloro-1H-indole-6-carboxylic acid is a halogenated derivative of the indole carboxylic acid scaffold. The indole core, a fusion of a benzene and a pyrrole ring, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][5][6] The strategic placement of substituents, such as a chlorine atom and a carboxylic acid group, on the indole ring system is a key strategy in drug design to modulate the molecule's physicochemical properties, metabolic stability, and target-binding affinity.
This guide provides a comprehensive analysis of the core physical properties of 5-chloro-1H-indole-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes theoretical predictions, established principles of physical organic chemistry, and comparative data from closely related analogues. Furthermore, it offers detailed, field-proven experimental protocols for researchers to validate these properties, ensuring a self-validating system of inquiry.
Core Molecular and Physical Properties
The fundamental identity of 5-chloro-1H-indole-6-carboxylic acid is established by its molecular formula and weight. These foundational data are the basis for all further analytical and stoichiometric work.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₂ | Capot Chemical MSDS |
| Molecular Weight | 195.60 g/mol | Capot Chemical MSDS |
| CAS Number | 1260858-55-6 | Capot Chemical MSDS |
Melting Point
The melting point is a critical indicator of a crystalline solid's purity and thermal stability. For 5-chloro-1H-indole-6-carboxylic acid, a high melting point is anticipated due to the presence of strong intermolecular forces. The indole N-H group and the carboxylic acid functional group are both capable of acting as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. Carboxylic acids, in particular, are known to form stable hydrogen-bonded dimers, which significantly raises their melting and boiling points compared to compounds of similar molecular weight.
The presence of the chlorine atom can further influence the melting point by contributing to dipole-dipole interactions and affecting the crystal lattice packing.
Comparative Analysis:
| Compound | Melting Point (°C) | Notes |
| Indole-6-carboxylic acid | 249-253 °C | Parent compound without chlorine substituent. |
| 5-chloro-1H-indole-6-carboxylic acid | Not experimentally reported | Expected to be a high-melting solid. |
The high melting point of the parent compound, indole-6-carboxylic acid, strongly suggests that the chlorinated derivative will also be a solid with significant thermal stability.
Solubility Profile
Solubility is a key determinant of a compound's utility in both chemical reactions and biological systems. The solubility of 5-chloro-1H-indole-6-carboxylic acid is governed by the interplay of its polar and nonpolar components.
-
Polar Solvents (e.g., Water): The carboxylic acid group can engage in hydrogen bonding with water molecules, conferring some degree of aqueous solubility. However, the fused aromatic ring system (indole) is inherently nonpolar (hydrophobic), which will limit its solubility in water. The chlorine atom, being electronegative, adds to the molecule's polarity but also contributes to its hydrophobicity. Overall, low solubility in pure water is expected.
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The acidic nature of the carboxylic acid group (typical pKa ≈ 4-5) means it will be readily deprotonated by bases to form a highly polar carboxylate salt.[7] This salt formation will dramatically increase its solubility in aqueous basic solutions. This property is a classic chemical test for carboxylic acids.[8][9]
-
Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF): High solubility is predicted in these solvents. They can engage in hydrogen bonding with the solute while also possessing sufficient organic character to solvate the indole ring.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's significant polarity and hydrogen bonding capabilities.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid proton. The pKa of a typical aromatic carboxylic acid is around 4.5.[10] The electronic nature of the substituents on the aromatic ring can influence this value. The chlorine atom is an electron-withdrawing group via induction, which should stabilize the conjugate base (carboxylate anion) and thus slightly increase the acidity of the carboxylic acid (i.e., lower the pKa value) compared to the unsubstituted indole-6-carboxylic acid.
Logical Framework for Property Prediction
Caption: Workflow for capillary melting point determination.
Methodology:
-
Sample Preparation: Ensure the compound is completely dry and crush it into a fine powder.
-
Loading: Gently tap the open end of a glass capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface to pack the solid down. Repeat until a 2-3 mm column of packed solid is achieved. [11][12]3. Apparatus Setup: Place the loaded capillary into the sample holder of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): Heat the sample rapidly to quickly find an approximate melting range. This saves time for the precise measurement.
-
Accurate Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T-initial) and the temperature at which the last crystal melts (T-final). The melting point is reported as this range. A pure compound will have a sharp range of <2°C.
Protocol 2: Solubility Classification
This systematic approach determines the compound's solubility characteristics, providing insight into its functional groups. [9][13] Methodology:
-
Initial Setup: Place ~20 mg of the compound into four separate small, labeled test tubes.
-
Test Solvents:
-
Tube 1 (Water): Add 1 mL of deionized water. Shake vigorously. Observe if the solid dissolves.
-
Tube 2 (5% HCl): If insoluble in water, add 1 mL of 5% aqueous HCl. Shake and observe.
-
Tube 3 (5% NaOH): If insoluble in water, add 1 mL of 5% aqueous NaOH. Shake and observe. Solubility indicates an acidic compound. [14] * Tube 4 (5% NaHCO₃): If soluble in NaOH, test solubility in 1 mL of 5% aqueous NaHCO₃. Solubility with effervescence (CO₂ release) is a strong confirmation of a carboxylic acid.
-
Tube 5 (Ethanol): Test solubility in 1 mL of ethanol.
-
Tube 6 (Toluene): Test solubility in 1 mL of toluene.
-
-
Recording: Classify the compound as "soluble," "partially soluble," or "insoluble" for each solvent.
Protocol 3: Spectroscopic Sample Preparation and Analysis
Correct sample preparation is crucial for obtaining high-quality spectra. [15] Methodology:
-
FTIR (KBr Pellet):
-
Mix ~1-2 mg of the dry compound with ~100 mg of dry KBr powder.
-
Grind the mixture thoroughly to a fine, homogenous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Acquire the spectrum, typically over 4000-400 cm⁻¹.
-
-
NMR (Solution):
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can better solvate the polar molecule and allow for observation of the N-H and -COOH protons.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). [16]3. UV-Vis (Solution):
-
Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol).
-
Further dilute the stock solution to obtain a final concentration where the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
-
Acquire the spectrum, typically from 200-400 nm, using a quartz cuvette. [17]
-
Biological and Pharmaceutical Relevance
While the specific biological activity of 5-chloro-1H-indole-6-carboxylic acid is not extensively documented, the indole scaffold is of immense importance in drug discovery. [18]Indole derivatives are key components in drugs for treating a wide range of conditions, including cancer, inflammation, and neurological disorders. [1][2][19]The introduction of a chlorine atom can enhance membrane permeability and metabolic stability, while the carboxylic acid group can be used to improve solubility or act as a key binding feature to a biological target. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Potential Roles of Indole Derivatives in Therapeutics
Caption: The indole scaffold is a versatile core for drugs targeting various diseases.
Conclusion
5-chloro-1H-indole-6-carboxylic acid is a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data on its physical properties are scarce, a robust profile can be predicted based on the well-understood chemical principles governing its constituent parts: the indole core, the carboxylic acid, and the chlorine substituent. It is expected to be a high-melting, crystalline solid with poor solubility in water but good solubility in polar organic solvents and aqueous bases. This guide provides not only these predicted properties but also the detailed experimental frameworks necessary for their empirical validation. The protocols outlined herein empower researchers to confidently characterize this and similar molecules, paving the way for their application in synthesis and drug discovery.
References
-
Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]
-
Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules (Basel, Switzerland), 29(19), 4770. [Link]
-
Ahmad, S., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. [Link]
-
Ahmad, S., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry Department. [Link]
-
Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]
-
Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6667–6676. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Wired Chemist. [Link]
-
University of Alberta. (n.d.). Melting point determination. University of Alberta Chemistry. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Westlab Canada. [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
SlideShare. (2024, September 24). Solubility test for Organic Compounds. SlideShare. [Link]
-
Al-Hyali, A. M. (2021, September 19). experiment (1) determination of melting points. SlideShare. [Link]
-
Studocu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Studocu. [Link]
-
Sunday, D. M., et al. (2018). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC - NIH. [Link]
-
Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Studylib.net. [Link]
-
University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. UT Dallas. [Link]
-
Mahapatra, S., et al. (2020). Optical properties of 3-substituted indoles. PMC - NIH. [Link]
-
Scribd. (n.d.). Carboxylic Acid Ir Spectrum. Scribd. [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
ACS Publications. (1972). Method for determining solubility of slightly soluble organic compounds. Analytical Chemistry. [Link]
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]
-
ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. [Link]
-
Mahapatra, S., et al. (2020). Optical properties of 3-substituted indoles. RSC Publishing. [Link]
-
CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE. [Link]
-
Impactfactor.org. (n.d.). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor.org. [Link]
-
PubChem. (n.d.). 1H-indole-6-carboxylic acid. PubChem. [Link]
-
van der Heide, E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]
-
ResearchGate. (2025, August 8). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. ResearchGate. [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. PubChem. [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
-
ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]
-
Woodburn, K. B., et al. (1992). Microbial Transformation of Esters of Chlorinated Carboxylic Acids. PMC - NIH. [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC - NIH. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. davjalandhar.com [davjalandhar.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchdata.edu.au [researchdata.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. impactfactor.org [impactfactor.org]
